![molecular formula C9H24Cl3N3 B1457383 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride CAS No. 1609396-51-1](/img/structure/B1457383.png)
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride
Overview
Description
“1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” is a chemical compound with the CAS Number: 1609396-51-1 . It has a molecular weight of 280.67 and is typically available in solid form . The compound is also known by its IUPAC name, 1-(2-(dimethylamino)ethyl)piperidin-4-amine trihydrochloride .
Molecular Structure Analysis
The InChI code for “1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” is 1S/C9H21N3.3ClH/c1-11(2)7-8-12-5-3-9(10)4-6-12;;;/h9H,3-8,10H2,1-2H3;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” is a solid at room temperature . It has a molecular weight of 280.67 . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.Scientific Research Applications
Antiallergy and Antihistamine Activity
A study focused on synthesizing derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which were evaluated for their antiallergy activity. This research highlighted the potential of these compounds in inhibiting tritiated mepyramine binding to H1 histaminic receptors, indicating their relevance in antihistamine and antiallergic research (Walsh et al., 1990).
Urotensin-II Receptor Agonism
Another significant application is related to the discovery of nonpeptidic agonists of the urotensin-II receptor, with one study identifying 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a selective agonist. This compound, and particularly its (+)-enantiomer, showed promising activity and selectivity, potentially serving as valuable pharmacological research tools and drug leads (Croston et al., 2002).
Cytotoxic Activity
The cytotoxic activities of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes were assessed, revealing significant activity against various human tumor cell lines. This application demonstrates the compound's potential in cancer research and therapy development (Vosooghi et al., 2010).
Antimicrobial Agents
Research into the synthesis of s-Triazine-Based Thiazolidinones explored the antimicrobial properties of novel thiazolidinone derivatives containing a 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride fragment. These compounds were evaluated against a range of bacteria and fungi, showcasing their potential as antimicrobial agents (Patel et al., 2012).
Safety And Hazards
The safety data sheet (SDS) for “1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride” can provide detailed information about its hazards and safety precautions . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidin-4-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.3ClH/c1-11(2)7-8-12-5-3-9(10)4-6-12;;;/h9H,3-8,10H2,1-2H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATBTAMEMKGUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(CC1)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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